

Application Notes and Protocols: ARV-471 (Vepdegestrant) in Xenograft Models

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Compound of Interest

Compound Name: SP-471

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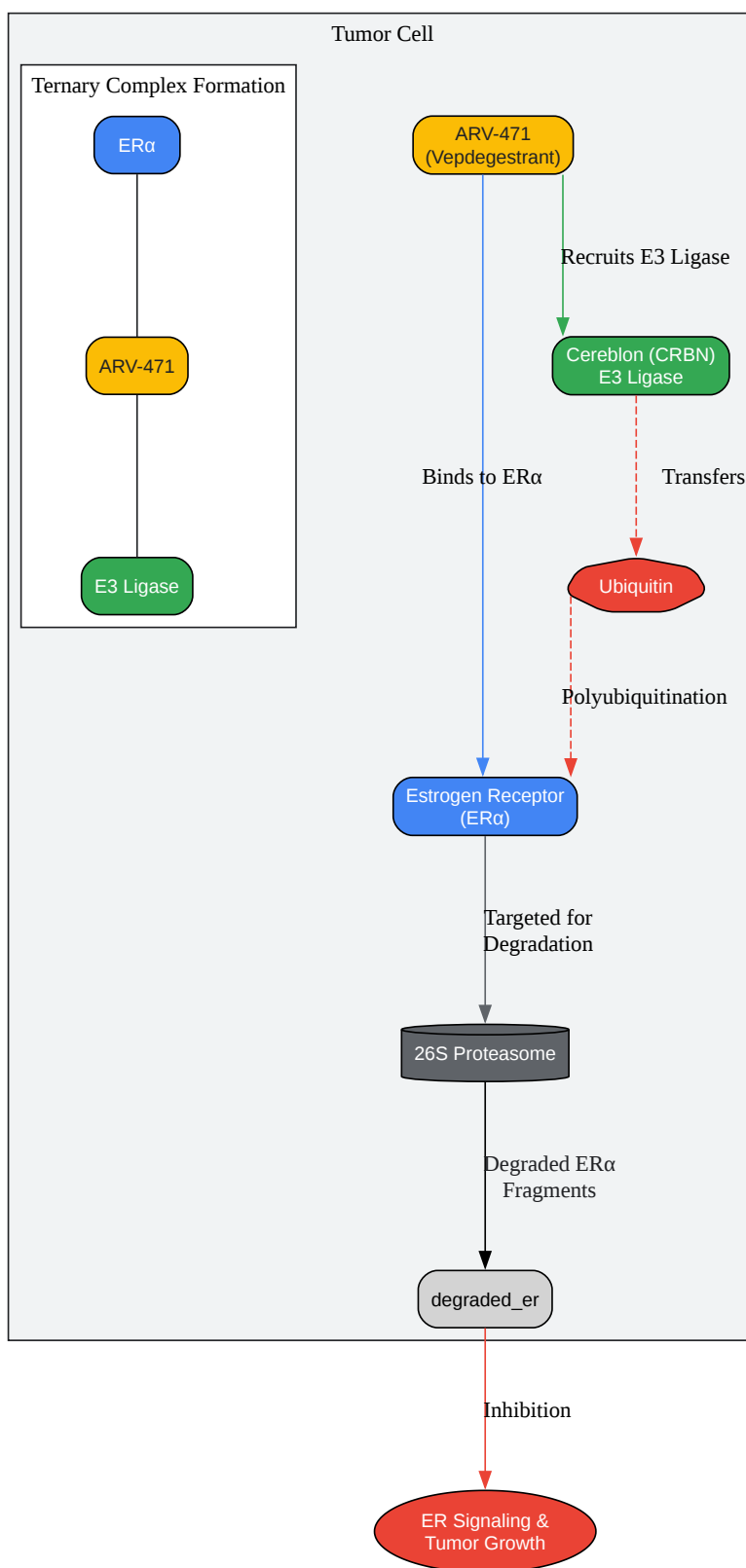
For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-471 (Vepdegestrant) is an orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ER α).^{[1][2]} As a heterobifunctional molecule, ARV-471 facilitates the interaction between ER α and an E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the ER α protein.^{[2][3]} This mechanism of action offers a promising therapeutic strategy for ER-positive (ER+) breast cancer. In preclinical studies, ARV-471 has demonstrated potent and robust ER degradation, leading to significant anti-tumor activity in various xenograft models.^[4] ^[5] These application notes provide a comprehensive overview of dosing recommendations and experimental protocols for the use of ARV-471 in xenograft studies, based on currently available preclinical data.

Mechanism of Action

ARV-471 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. It forms a ternary complex with the ER α protein and the cereblon (CRBN) E3 ubiquitin ligase.^{[1][6]} This proximity induces the polyubiquitination of ER α , marking it for degradation by the 26S proteasome.^[6] This targeted degradation of ER α effectively inhibits ER signaling, a key driver of ER+ breast cancer cell proliferation.^[7]



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Figure 1: Mechanism of action of ARV-471 (Vepdegestrant).

Dosing Recommendations in Xenograft Models

The following tables summarize the dosing regimens and corresponding efficacy of ARV-471 as a monotherapy and in combination with other agents in various breast cancer xenograft models.

ARV-471 Monotherapy

Xenograft Model	Cancer Cell Line/PDX	ARV-471 Dose (mg/kg)	Dosing Regimen	Tumor Growth Inhibition (TGI)	ER Degradation	Reference(s)
Orthotopic	MCF7 (ER+, WT)	3	Oral, daily	85%	≥94%	[1] [8]
Orthotopic	MCF7 (ER+, WT)	10	Oral, daily	98%	≥94%	[1] [6]
Orthotopic	MCF7 (ER+, WT)	30	Oral, daily	120%	≥94%	[1] [8]
Patient-Derived Xenograft (PDX)	ST941/HI (ER+, Y537S mutant)	10	Oral, daily	Complete tumor growth inhibition	Significant	[2] [3]
Patient-Derived Xenograft (PDX)	ST941/HI/PBR (Palbociclib -resistant)	Not Specified	Not Specified	102%	Not Specified	[1] [9]

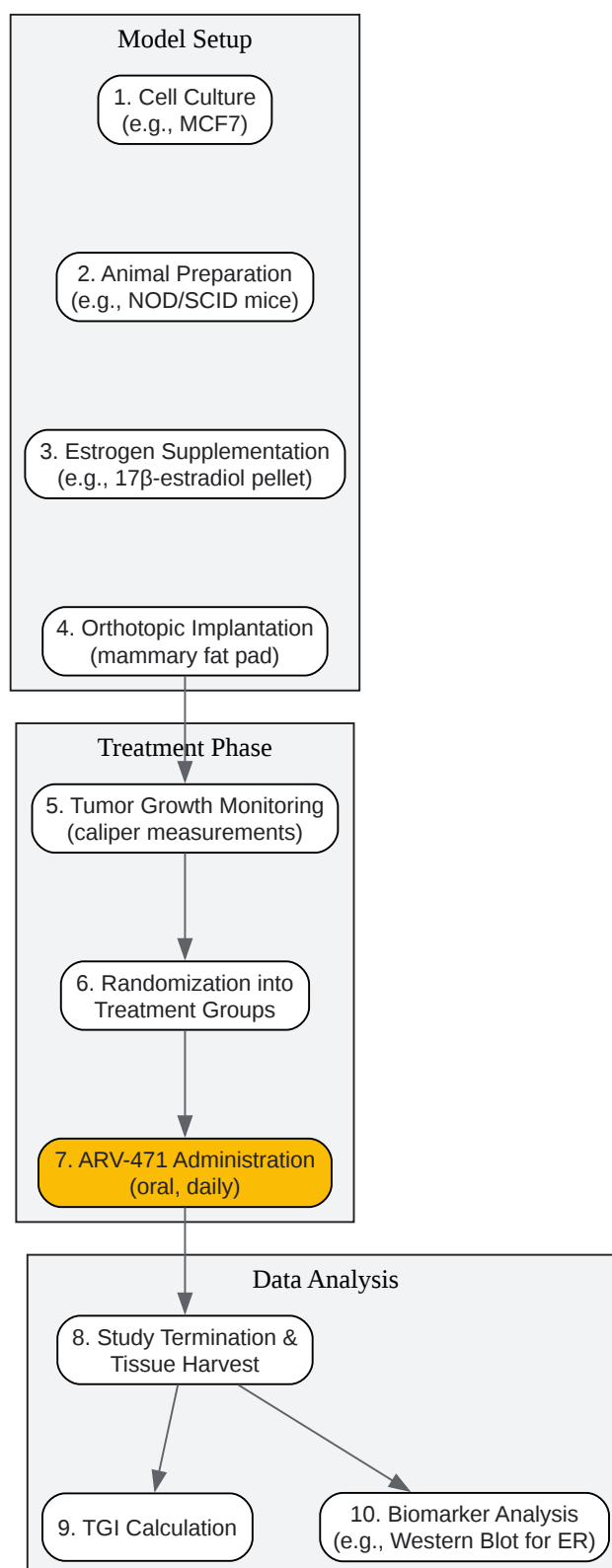
ARV-471 Combination Therapy

Xenograft Model	Cancer Cell Line	Combination Agent(s)	ARV-471 Dose (mg/kg)	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference(s)
Orthotopic	MCF7	Palbociclib (CDK4/6 inhibitor)	Not Specified	Oral, daily	~130%	[2] [3]
Orthotopic	MCF7	Abemaciclib (CDK4/6 inhibitor)	Not Specified	Oral, daily	Enhanced tumor regressions	[7] [10]
Orthotopic	MCF7	Ribociclib (CDK4/6 inhibitor)	Not Specified	Oral, daily	Enhanced tumor regressions	[7] [10]
Orthotopic	MCF7	Everolimus (mTOR inhibitor)	Not Specified	Oral, daily	Robust tumor regressions	[1] [7]
Orthotopic	MCF7	Alpelisib (PI3K inhibitor)	Not Specified	Oral, daily	Robust tumor regressions	[1] [7]
Orthotopic	MCF7	Inavolisib (PI3K inhibitor)	Not Specified	Oral, daily	Enhanced tumor regressions	[7] [10]

Experimental Protocols

General Xenograft Model Establishment

A generalized workflow for establishing and evaluating ARV-471 in a breast cancer xenograft model is outlined below.



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Figure 2: General experimental workflow for ARV-471 xenograft studies.

Detailed Methodologies

1. Cell Lines and Culture:

- MCF7: Human breast adenocarcinoma cell line (ER-positive, HER2-negative).
- Cells should be maintained in appropriate media (e.g., EMEM supplemented with 10% FBS and 0.01 mg/mL human recombinant insulin) at 37°C in a humidified atmosphere with 5% CO₂.

2. Animal Models:

- Strain: Immunodeficient mice such as NOD/SCID or BALB/c nude are commonly used.[\[10\]](#)
[\[11\]](#)
- Sex and Age: Female mice, 6-12 weeks old.
- Acclimatization: Allow animals to acclimate for at least one week before any experimental procedures.
- All animal procedures should be conducted in accordance with institutional and national guidelines for animal care.

3. Estrogen Supplementation:

- For ER-dependent models like MCF7, sustained estrogen levels are required.
- Implant a 17 β -estradiol pellet (e.g., 0.72 mg, 90-day release) subcutaneously 2-3 days prior to cell implantation.[\[10\]](#)

4. Cell Implantation:

- Orthotopic Model: MCF7 cells are implanted into the mammary fat pad to better mimic the tumor microenvironment.[\[10\]](#)[\[12\]](#)
- Procedure:
 - Harvest MCF7 cells during logarithmic growth phase.

- Resuspend cells in a mixture of serum-free medium and Matrigel (1:1 ratio).
- Inject approximately 5×10^6 cells in a volume of 100-200 μL into the fourth mammary fat pad of anesthetized mice.

5. Tumor Growth Monitoring and Randomization:

- Monitor tumor growth by caliper measurements twice weekly.[\[13\]](#)
- Tumor volume can be calculated using the formula: $(\text{width}^2 \times \text{length})/2$.[\[13\]](#)
- Once tumors reach a predetermined size (e.g., 150-250 mm^3), randomize mice into treatment and control groups.

6. ARV-471 Formulation and Administration:

- ARV-471 is orally bioavailable.
- The specific vehicle for formulation may vary; consult the supplier's recommendations.
- Administer ARV-471 daily by oral gavage at the desired dose (e.g., 3, 10, or 30 mg/kg).
- For combination studies, ARV-471 is typically administered one hour before the combination agent.[\[10\]](#)

7. Efficacy Endpoints and Data Analysis:

- Tumor Growth Inhibition (TGI): The primary efficacy endpoint.
- Calculation: $\text{TGI (\%)} = [1 - ((\text{Treated Tumor Volume Day X} - \text{Treated Tumor Volume Day 0}) / (\text{Vehicle Tumor Volume Day X} - \text{Vehicle Tumor Volume Day 0}))] \times 100$.[\[1\]](#)
- Body Weight: Monitor body weight twice weekly as an indicator of toxicity.
- Study Termination: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period. Tissues should be harvested approximately 18 hours after the final dose for biomarker analysis.[\[1\]](#)

8. Biomarker Analysis:

- ER Degradation: Assess ER protein levels in tumor lysates by Western blot or immunohistochemistry.
- Downstream Signaling: Evaluate the phosphorylation status of proteins in pathways like PI3K/AKT/mTOR.[6]

Conclusion

ARV-471 has demonstrated significant preclinical efficacy in ER+ breast cancer xenograft models, both as a monotherapy and in combination with other targeted agents. The provided dosing recommendations and protocols offer a framework for designing and executing in vivo studies to further evaluate the therapeutic potential of this novel ER-degrading PROTAC. Careful attention to experimental detail, including the choice of model, estrogen supplementation, and appropriate endpoints, is crucial for obtaining robust and reproducible data.

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